molecular formula C15H17NO4 B2442755 Ethyl 3-isobutyramidobenzofuran-2-carboxylate CAS No. 847405-39-4

Ethyl 3-isobutyramidobenzofuran-2-carboxylate

Cat. No.: B2442755
CAS No.: 847405-39-4
M. Wt: 275.304
InChI Key: GKPQNRXKSMHTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-isobutyramidobenzofuran-2-carboxylate is a chemical compound. Based on its name, it likely contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also appears to contain an isobutyramido group and a carboxylate ester group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzofuran derivatives, are often synthesized through methods like heterocyclization .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Neurodegenerative Disease Treatments : A novel enantioselective synthesis approach was developed for R-(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist used for treating neurodegenerative diseases, migraine, and type II diabetes. This synthesis uses a Baylis–Hillman adduct as a starting material, obtaining the dihydrobenzofuran acid in eight steps with an overall yield of 14% (Silveira & Coelho, 2005).

Heterocycle Synthesis

  • Diverse Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be synthesized either directly or with one additional step (Honey et al., 2012).

Fluorescent Probes for Mercury Ion

  • Fluorescent Probes Development : The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds, particularly 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, were found to be efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solution (Shao et al., 2011).

Anticancer Activity

  • Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and used as a precursor for various compounds, some of which showed significant anticancer activity against MCF-7 and HepG-2 cancer cell lines. A specific compound induced apoptosis in MCF-7 cells, reducing cell viability by 26.86%, and showed a significant decrease in solid tumor mass upon in vivo study (Gad et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety measures should be taken when handling and storing .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activity. Benzofuran derivatives are often studied for their potential biological activity and uses in materials science .

Properties

IUPAC Name

ethyl 3-(2-methylpropanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-19-15(18)13-12(16-14(17)9(2)3)10-7-5-6-8-11(10)20-13/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQNRXKSMHTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.